1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20536903
InChI: InChI=1S/C11H7ClF6O3/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2
SMILES:
Molecular Formula: C11H7ClF6O3
Molecular Weight: 336.61 g/mol

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC20536903

Molecular Formula: C11H7ClF6O3

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one -

Specification

Molecular Formula C11H7ClF6O3
Molecular Weight 336.61 g/mol
IUPAC Name 1-[2,6-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one
Standard InChI InChI=1S/C11H7ClF6O3/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2
Standard InChI Key BVPNVGKZPKFYLC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCCl)OC(F)(F)F

Introduction

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by its complex molecular structure, which includes a chloropropanone moiety and two trifluoromethoxy groups attached to a phenyl ring. The molecular formula of this compound is C11H7ClF6O3, and it has a molecular weight of 336.61 g/mol . The presence of trifluoromethoxy groups enhances the compound's lipophilicity and stability, making it suitable for various applications in chemistry and biology.

Synthesis Methods

The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzene with chlorinating agents such as thionyl chloride or phosphorus pentachloride. These agents facilitate the introduction of chlorine into the propanone structure under controlled conditions. The synthesis process requires careful management of temperature and pressure to ensure optimal yields and purity.

Synthesis Steps

  • Preparation of Starting Materials: Obtain 2,6-bis(trifluoromethoxy)benzene.

  • Chlorination Reaction: React the benzene derivative with a chlorinating agent (e.g., thionyl chloride) under controlled conditions.

  • Purification: Use techniques such as chromatography to purify the final product.

Biological Activities and Applications

Research indicates that 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. The trifluoromethoxy groups enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one. The uniqueness of this compound lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds.

Comparison Table

Compound NameMolecular FormulaUnique Features
1-(2,6-Dimethylphenyl)-3-chloropropan-1-oneC13H13ClOLacks trifluoromethoxy groups
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-oneC13H13ClOSContains methylthio groups
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-oneC13H7ClF6ODifferent substitution pattern

The specific trifluoromethoxy substitution pattern in 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one enhances its lipophilicity and biological activity, making it a valuable compound for research in medicinal chemistry and biological sciences.

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